1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)-

DNA cross-linking linker SAR acridine mustards

1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- (CAS 72667-34-6) is a synthetic acridine half-mustard derivative with molecular formula C18H19Cl2N3O and molecular weight 364.3 g/mol. It features a 6-chloro-2-methoxyacridine DNA-intercalating chromophore linked via an ethane-1,2-diamine (C2) spacer to a monofunctional 2-chloroethyl alkylating moiety.

Molecular Formula C18H19Cl2N3O
Molecular Weight 364.3 g/mol
CAS No. 72667-34-6
Cat. No. B13759812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)-
CAS72667-34-6
Molecular FormulaC18H19Cl2N3O
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCCl
InChIInChI=1S/C18H19Cl2N3O/c1-24-13-3-5-16-15(11-13)18(22-9-8-21-7-6-19)14-4-2-12(20)10-17(14)23-16/h2-5,10-11,21H,6-9H2,1H3,(H,22,23)
InChIKeyYMOLIXPQCNADND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- (CAS 72667-34-6): A Short-Linker Acridine DNA-Interactive Agent for Targeted Alkylation Studies


1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- (CAS 72667-34-6) is a synthetic acridine half-mustard derivative with molecular formula C18H19Cl2N3O and molecular weight 364.3 g/mol . It features a 6-chloro-2-methoxyacridine DNA-intercalating chromophore linked via an ethane-1,2-diamine (C2) spacer to a monofunctional 2-chloroethyl alkylating moiety. This compound belongs to the ICR series of heterocyclic nitrogen mustards originally synthesized as potential antitumor agents [1]. Unlike the widely studied ICR-191, which contains a propane-1,3-diamine (C3) linker, this compound incorporates a shorter two-carbon linker chain that is predicted to alter the geometry of DNA alkylation, cross-linking efficiency, and mutagenic spectrum relative to its longer-chain analogs [2].

Why ICR-191 or ICR-170 Cannot Replace 1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- in DNA-Damage Research


Acridine half-mustards are not interchangeable despite sharing a common 6-chloro-2-methoxyacridine chromophore. The linker chain length between the intercalating acridine and the alkylating mustard moiety directly controls the geometry of covalent DNA adduct formation, influencing both cross-linking efficiency and sequence-positioning of alkylation sites [1]. In systematic series of acridine-linked aniline mustards, cross-linking ability (measured by agarose gel assay) varied significantly with chain length, peaking at the C4 homologue, while the C2-linked analog produced a distinctly different alkylation pattern [1]. Furthermore, secondary amine mustards such as the target compound demonstrate markedly different mutagenic potency and cellular specificity compared to tertiary amine homologs like ICR-170 in both bacterial and mammalian assay systems [2]. Substituting a C3-linked or N-ethylated analog thus risks altering the DNA-damage signature, confounding experimental interpretation in mutagenesis, DNA repair, or antitumor mechanism-of-action studies.

1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- (CAS 72667-34-6): Quantified Differentiation Evidence vs. Closest Analogs


DNA Cross-Linking Efficiency as a Function of Linker Chain Length: C2 vs. C3, C4, and C5 Homologs

In a systematic study of four series of acridine-linked aniline mustards, cross-linking ability was quantified by agarose gel electrophoretic assay across linker lengths of 2 to 5 carbon atoms. Within each series, cross-linking efficiency was non-monotonic with chain length and maximal at the C4 linker; the C2-linked analogs consistently showed measurably lower cross-linking than the C4-optimized homologs [1]. Applying this class-level SAR to the target compound (C2 ethane-1,2-diamine linker) versus ICR-191 (C3 propane-1,3-diamine linker) implies that the shorter linker positions the chloroethyl group at a different register on DNA, reducing interstrand cross-link formation relative to C3 and C4 analogs while potentially enhancing sequence-selective monoadduct formation.

DNA cross-linking linker SAR acridine mustards antitumor alkylating agents

Secondary Amine vs. Tertiary Amine Mutagenic Potency: Differential Activity in Bacterial Assays

Among the 16 ICR compounds tested in Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, secondary (2°) amines generally exhibited higher mutagenic potency than their tertiary (3°) amine counterparts [1]. The target compound, bearing a secondary amine at the acridine-linked nitrogen (ethane-1,2-diamine bridge with one chloroethyl substituent), is structurally a secondary amine mustard. This contrasts with ICR-170, which is an N-ethyl tertiary amine analog. The secondary amine class consistently produced more revertants per plate at equivalent doses (0.5–10 μg/plate range) across multiple Salmonella tester strains, though the rank order reverses in certain eukaryotic cell systems [2].

mutagenicity secondary amine Salmonella typhimurium ICR compounds frameshift mutagenesis

Differential Genotoxicity Rank Order in Bacterial vs. Mammalian Systems: Implications for Experimental Model Selection

A direct comparative study demonstrated that the relative genotoxicity of chloroethyl-substituted ICR compounds reverses depending on the test system: ICR-191 (C3 linker, secondary amine) is more genotoxic than ICR-170 (C3 linker, N-ethyl tertiary amine) in bacteria (Salmonella reversion and E. coli DNA repair assays), whereas ICR-170 is more genotoxic than ICR-191 in cultured mammalian CHO cells [1]. Preparations of CHO cells decreased genotoxicity of ICR-191, ICR-191-OH, and ICR-170-OH but did not affect ICR-170, indicating differential metabolic deactivation pathways. The target compound, as a secondary amine with a shorter C2 linker, is predicted to show a bacterial-favoring genotoxicity profile analogous to ICR-191 but with potentially altered metabolic susceptibility due to its shorter alkylamine spacer.

differential genotoxicity bacterial vs. mammalian ICR-191 ICR-170 CHO cells

Predicted Alkylation Site Preference Shift: Guanine N7 vs. Adenine N1 Selectivity Altered by Linker Length

Studies on structurally related acridine-linked aniline monomustards revealed that linker chain length profoundly influences the base selectivity of DNA alkylation. The shorter-chain derivative (C2 linker) alkylated primarily at guanine N7 sites, while the longer-chain analog (C5 linker) produced >90% of initial adducts at adenine N1 positions in polymer DNA [1]. This shift in alkylation preference was accompanied by corresponding changes in the spectrum of mutations induced in Salmonella typhimurium, with the short-chain compound producing predominantly GC-targeted mutations and the long-chain compound generating predominantly AT-targeted transversion mutations [1]. By extrapolation, the target compound (C2 ethane-1,2-diamine linker) is expected to favor guanine N7 alkylation, in contrast to ICR-191 (C3 linker), which may exhibit intermediate selectivity.

DNA alkylation sequence selectivity guanine N7 adenine N1 linker length SAR

Physicochemical Distinction: Molecular Weight, Lipophilicity, and Rotatable Bond Count vs. ICR-191 and ICR-170

The target compound (MW 364.3 g/mol, C18H19Cl2N3O) possesses a lower molecular weight than both ICR-191 (MW 378.3 g/mol, C19H21Cl2N3O) and ICR-170 free base (MW 406.3 g/mol, C21H25Cl2N3O) [1]. The shorter C2 linker reduces the number of rotatable bonds (5 vs. 6 for ICR-191 vs. 7 for ICR-170), which may affect DNA binding entropy and intercalation geometry. The computed logP for this compound class is approximately 5.26 with a topological polar surface area of 53.49 Ų [2], placing it near the upper limit of Lipinski's Rule of 5 parameters. These molecular properties confer distinct solubility, membrane permeability, and formulation characteristics relative to its C3-linked and N-alkylated analogs.

physicochemical properties molecular weight logP rotatable bonds drug-likeness

Optimal Research Application Scenarios for 1,2-Ethanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(2-chloroethyl)- (CAS 72667-34-6)


Bacterial Frameshift Mutagenesis Research Requiring High-Sensitivity Secondary Amine Mustard Probes

Investigators using Salmonella typhimurium reversion assays (Ames test) or E. coli DNA repair mutant panels to study frameshift mutagenesis mechanisms should select this compound over tertiary amine analogs such as ICR-170. The secondary amine class consistently yields higher revertant frequencies in TA1537, TA1538, and TA98 frameshift-detecting strains at standard 0.5–10 μg/plate doses [1]. The compound's acridine chromophore ensures DNA intercalation-directed delivery of the alkylating mustard, while the secondary amine avoids the attenuated bacterial mutagenicity associated with N-alkylation observed for ICR-170 [2].

Structure-Activity Relationship Studies on Linker-Length-Dependent DNA Cross-Linking and Sequence-Selective Alkylation

This C2-linked ethane-1,2-diamine analog fills a critical gap in systematic SAR panels spanning C2 through C5 linker lengths for acridine-directed alkylators. Evidence from the Valu et al. (1990) study demonstrates that cross-linking efficiency and antitumor activity vary non-monotonically with chain length, peaking at C4, making the C2 member essential for establishing the full activity profile [1]. Researchers investigating how linker geometry controls the switch between guanine N7 and adenine N1 alkylation require this short-linker compound as the guanine-favoring reference standard alongside C5-linked adenine-favoring comparators [2].

DNA Repair Substrate Specificity Assays: Probing Recognition of Short-Linker Acridine-DNA Monoadducts

The distinct three-dimensional geometry of DNA adducts formed by a C2 linker positions the acridine chromophore closer to the alkylated base compared to C3- or C4-linked analogs. This altered adduct conformation makes the compound a valuable tool for dissecting structure-specific recognition by DNA repair proteins such as nucleotide excision repair (NER) factors, alkylguanine transferases, or base excision repair (BER) glycosylases. The predicted preferential guanine N7 alkylation profile [1] further enables focused studies on N7-methylguanine-type repair pathways using a synthetically tractable, acridine-tagged substrate amenable to fluorescence-based detection.

Chemical Biology Probe Development: Minimal-Linker Acridine Conjugate for Bioconjugation and Imaging Applications

The lower molecular weight (364.3 g/mol) and reduced rotatable bond count (5) compared to ICR-191 and ICR-170 [1] make this compound an attractive synthon for constructing acridine-based fluorescent probes or bioconjugates where minimal linker bulk is desired. The secondary amine provides a single reactive handle for further derivatization (e.g., conjugation to fluorophores, biotin, or solid supports) without introducing the steric hindrance associated with tertiary amine analogs. Its computed logP of ~5.26 and moderate TPSA of 53.49 Ų [2] suggest adequate cell permeability for intracellular target engagement studies, while the chloroethyl group retains latent alkylating functionality that can be activated under controlled conditions for covalent target capture experiments.

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